molecular formula C39H60O14 B12439394 (3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one

(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one

Cat. No.: B12439394
M. Wt: 752.9 g/mol
InChI Key: BLRABBHSPXPECV-GHLULJOCSA-N
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Description

The compound (1S,3R,7S,11S)-6-acetyl-8-(acetyloxy)-14-({5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl}oxy)-7,11-dimethyl-2-oxapentacyclo[8.8.0.0(1),(3).0(3),?.0(1)(1),(1)?]octadecan-9-yl acetate is a complex organic molecule with a unique structure This compound is characterized by multiple acetyl and acetyloxy groups, as well as a pentacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of acetyl and acetyloxy groups through acylation reactions. Common reagents used in these steps include acetic anhydride and acetyl chloride, often in the presence of catalysts such as pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the molecule can be oxidized to form ketones or aldehydes.

    Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of acetyl groups would produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The acetyl and acetyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The pentacyclic structure provides a rigid framework that can enhance selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex pentacyclic structure and the presence of multiple functional groups, which provide a diverse range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C39H60O14

Molecular Weight

752.9 g/mol

IUPAC Name

[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate

InChI

InChI=1S/C39H60O14/c1-18(40)25-12-15-39-37(25,7)34(50-22(5)42)32(49-21(4)41)33-36(6)13-11-24(16-23(36)10-14-38(33,39)53-39)51-27-17-26(45-8)30(20(3)47-27)52-35-29(44)31(46-9)28(43)19(2)48-35/h19-20,23-35,43-44H,10-17H2,1-9H3/t19?,20?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36-,37-,38-,39+/m0/s1

InChI Key

BLRABBHSPXPECV-GHLULJOCSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CC[C@]4(C(C3)CC[C@]56C4C(C([C@]7([C@]5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O

Origin of Product

United States

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